molecular formula C9H10N2O4S B14490398 2',3'-Anhydro-2'-thiouridine CAS No. 63244-59-7

2',3'-Anhydro-2'-thiouridine

Cat. No.: B14490398
CAS No.: 63244-59-7
M. Wt: 242.25 g/mol
InChI Key: BXHWYDFKLAJAMX-XVFCMESISA-N
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Description

2’,3’-Anhydro-2’-thiouridine is a modified nucleoside that has garnered significant interest in the fields of chemistry and biology. This compound is a derivative of uridine, where the hydroxyl group at the 2’ position is replaced by a sulfur atom, and the 2’ and 3’ positions are linked by an anhydro bridge. This unique structure imparts distinct chemical and biological properties to the compound, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Anhydro-2’-thiouridine typically involves the reaction of 2,2’-Anhydro-1-(β-D-arabinofuranosyl)uracil with sodium hydride in dry dimethyl sulfoxide (DMSO) to yield 2’,3’-anhydrouridine. This intermediate can then be treated with sodium ethanethiolate or the sodium salt of benzyl mercaptan in the presence of an excess of the corresponding thiol in dimethylacetamide (DMA) to produce 2’-S-ethyl- or 2’-S-benzyl-2’-thiouridine .

Industrial Production Methods

While specific industrial production methods for 2’,3’-Anhydro-2’-thiouridine are not well-documented, the general principles of nucleoside synthesis and purification can be applied. This typically involves large-scale reactions under controlled conditions, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Anhydro-2’-thiouridine undergoes various chemical reactions, including substitution and reduction. For instance, treatment with sodium ethanethiolate or benzyl mercaptan leads to the formation of 2’-S-ethyl- or 2’-S-benzyl derivatives . Additionally, the compound can undergo isomerization back to the 2,2’-anhydronucleoside under specific conditions .

Common Reagents and Conditions

    Sodium Hydride in DMSO: Used for the initial formation of 2’,3’-anhydrouridine.

    Sodium Ethanethiolate or Benzyl Mercaptan in DMA: Used for the substitution reactions to form 2’-S-ethyl- or 2’-S-benzyl derivatives.

    Triethylamine in Methanol: Used for isomerization reactions.

Major Products Formed

Properties

CAS No.

63244-59-7

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

1-[(1S,2R,4R,5R)-4-(hydroxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10N2O4S/c12-3-4-6-7(16-6)8(15-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12H,3H2,(H,10,13,14)/t4-,6-,7-,8-/m1/s1

InChI Key

BXHWYDFKLAJAMX-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@H](S3)[C@H](O2)CO

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C3C(S3)C(O2)CO

Origin of Product

United States

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